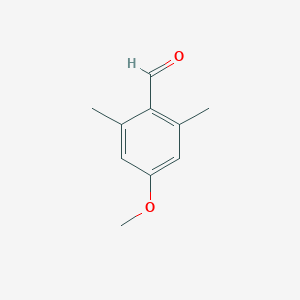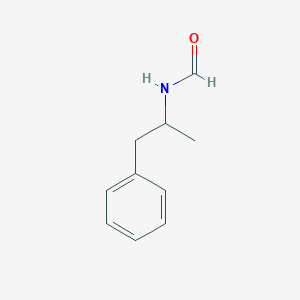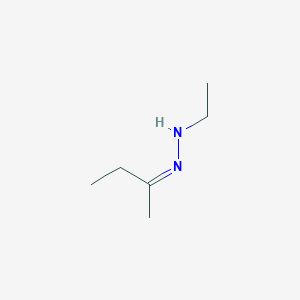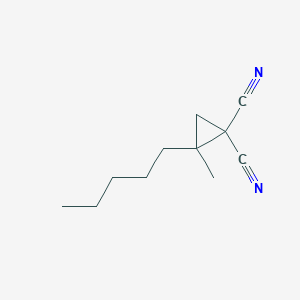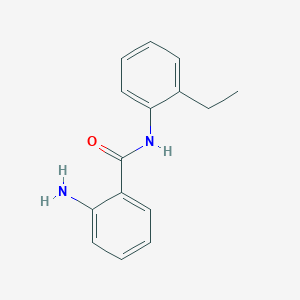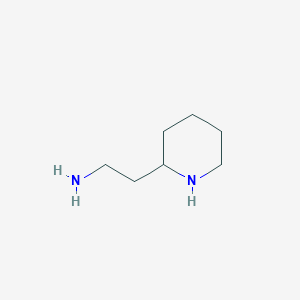
2-Piperidineetanamina
Descripción general
Descripción
2-Piperidineethanamine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Aplicaciones Científicas De Investigación
2-Piperidineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: 2-Piperidineethanamine derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine , is a derivative of piperidine, a six-membered ring with one nitrogen atom Piperidine derivatives are known to interact with various targets, including receptors in the central nervous system (cns), cardiovascular system (cvs), and gastrointestinal tract (git) .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects are likely due to the interaction of these compounds with their respective targets, leading to changes in cellular signaling and function.
Biochemical Pathways
For instance, piperine, a piperidine derivative, has been reported to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that piperidine derivatives may influence pathways related to oxidative stress, apoptosis, inflammation, and drug metabolism.
Result of Action
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . These effects suggest that 2-Piperidineethanamine may have similar activities, although further studies are needed to confirm this.
Análisis Bioquímico
Biochemical Properties
2-Piperidineethanamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and can involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 2-Piperidineethanamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms by which 2-Piperidineethanamine exerts these effects are still being researched.
Molecular Mechanism
At the molecular level, 2-Piperidineethanamine exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms of action of 2-Piperidineethanamine are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidineethanamine can change over time. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-Piperidineethanamine can vary with different dosages in animal models This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
2-Piperidineethanamine is involved in various metabolic pathways This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
2-Piperidineethanamine is transported and distributed within cells and tissues This can include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of 2-Piperidineethanamine and its effects on activity or function are still being researched This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Piperidineethanamine can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of 2-Piperidineethanamine.
Industrial Production Methods: In industrial settings, 2-Piperidineethanamine is often produced through the catalytic hydrogenation of 2-cyanopyridine. This process involves the reduction of the nitrile group to an amine group, yielding the desired product. The reaction is typically carried out under high pressure and temperature conditions using a suitable hydrogenation catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 2-Piperidineethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert 2-Piperidineethanamine to its corresponding secondary amine derivatives.
Substitution: The amino group in 2-Piperidineethanamine can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aminoethyl group.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: 2-Piperidineethanamine is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.
Propiedades
IUPAC Name |
2-piperidin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJVQXLBZUEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15932-66-8 | |
| Record name | NSC 143025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015932668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143025 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)


![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
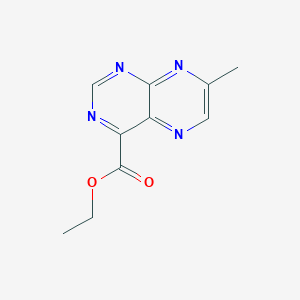
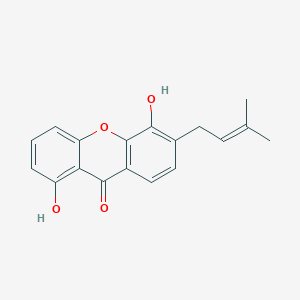
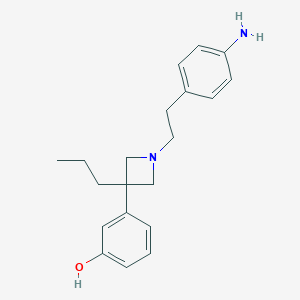
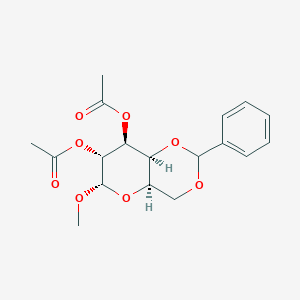
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
